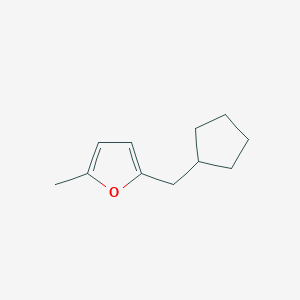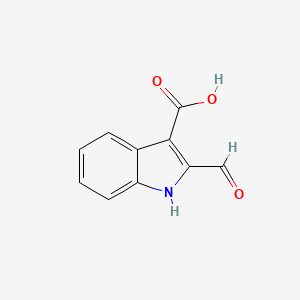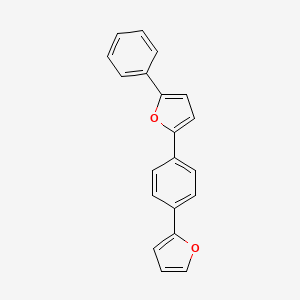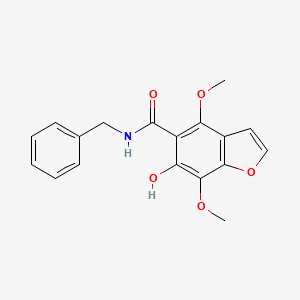
(S)-2-((S)-3-(1H-Imidazol-4-yl)-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((S)-3-(1H-Imidazol-4-yl)-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)pentanedioic acid is a complex organic compound featuring multiple functional groups, including imidazole and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-3-(1H-Imidazol-4-yl)-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)pentanedioic acid typically involves multi-step organic synthesis. One common approach is the formation of the imidazole ring through oxidative rearrangement of imidazoles using oxidation sources like singlet oxygen or dimethyldioxirane (DMDO) . The pyrrolidine ring can be synthesized from aryl amidines and ketones under transition-metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable organic reactions that can be optimized for yield and purity. Flow microreactor systems may be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((S)-3-(1H-Imidazol-4-yl)-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazol-4-ones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The imidazole and pyrrolidine rings can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include singlet oxygen, DMDO for oxidation, and various reducing agents for reduction reactions. Substitution reactions may involve halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazol-4-ones .
Scientific Research Applications
(S)-2-((S)-3-(1H-Imidazol-4-yl)-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)pentanedioic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-((S)-3-(1H-Imidazol-4-yl)-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)pentanedioic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, influencing various biochemical processes. The pyrrolidine ring may also play a role in modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Imidazol-2-ones: Similar in structure but differ in the placement of the carbonyl group.
Imidazol-4-ones: Share the imidazole ring but have different functional groups attached.
Uniqueness
(S)-2-((S)-3-(1H-Imidazol-4-yl)-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)pentanedioic acid is unique due to its combination of imidazole and pyrrolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H21N5O7 |
|---|---|
Molecular Weight |
395.37 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C16H21N5O7/c22-12-3-1-9(19-12)14(25)21-11(5-8-6-17-7-18-8)15(26)20-10(16(27)28)2-4-13(23)24/h6-7,9-11H,1-5H2,(H,17,18)(H,19,22)(H,20,26)(H,21,25)(H,23,24)(H,27,28)/t9-,10-,11-/m0/s1 |
InChI Key |
KBSNOMPSUOFJMM-DCAQKATOSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



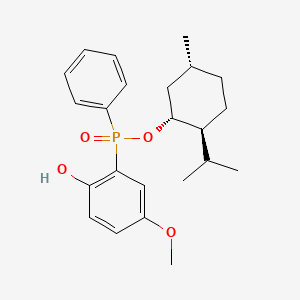

![N-{3,5-dibromo-4-[(2-phenyl-2H-indazol-5-yl)oxy]phenyl}glycine](/img/structure/B12896860.png)
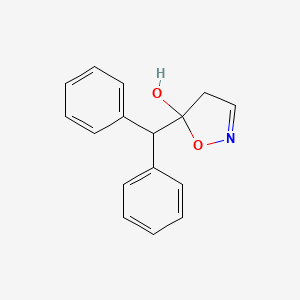
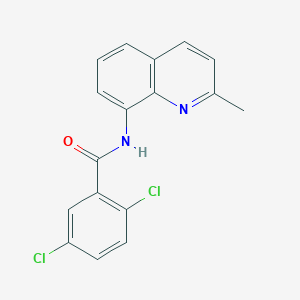

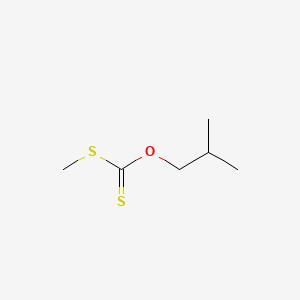
![N''-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12896893.png)

